2-Amino-5-bromo-4-pirimidinol

Descripción general

Descripción

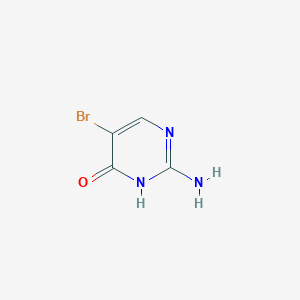

2-Amino-5-bromo-4-pyrimidinol is a heterocyclic compound with the molecular formula C4H4BrN3O It is a derivative of pyrimidine, characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a hydroxyl group at the fourth position

Aplicaciones Científicas De Investigación

2-Amino-5-bromo-4-pyrimidinol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral drugs.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-5-bromo-4-pyrimidinol is the interferon system in mice . Interferons are proteins that are part of the immune response and play a crucial role in defending against viral infections.

Mode of Action

2-Amino-5-bromo-4-pyrimidinol interacts with its target by inducing high levels of serum interferon . This interaction enhances the body’s immune response, enabling it to better fight off viral infections.

Biochemical Pathways

This system involves a complex network of signaling proteins and receptors that coordinate the body’s defense against viral infections .

Result of Action

The primary result of 2-Amino-5-bromo-4-pyrimidinol’s action is the induction of high levels of serum interferon . This leads to an enhanced immune response, which can protect against several viruses . With daily injection of the compound, mice developed a reduced interferon response, a phenomenon known as hyporeactivity .

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds in the pyrimidinone family have been shown to interact with various enzymes and proteins .

Cellular Effects

Similar compounds in the pyrimidinone family have been shown to induce high levels of serum interferon in mice .

Molecular Mechanism

Similar compounds in the pyrimidinone family have been shown to induce high levels of serum interferon in mice .

Dosage Effects in Animal Models

Similar compounds in the pyrimidinone family have been shown to induce high levels of serum interferon in mice .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-4-pyrimidinol typically involves the bromination of 2-amino-4-pyrimidinol. One common method includes the reaction of 2-amino-4-pyrimidinol with bromine in an aqueous medium, followed by purification through recrystallization. The reaction conditions often require controlled temperatures and pH to ensure selective bromination at the fifth position.

Industrial Production Methods: Industrial production of 2-Amino-5-bromo-4-pyrimidinol may involve large-scale bromination processes using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Post-reaction, the compound is typically purified using techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: 2-Amino-5-bromo-4-pyrimidinol can undergo oxidation reactions, often resulting in the formation of corresponding oxo derivatives.

Reduction: Reduction of this compound can lead to the removal of the bromine atom, yielding 2-amino-4-pyrimidinol.

Substitution: The bromine atom at the fifth position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and may be conducted in solvents like ethanol or dimethyl sulfoxide.

Major Products:

Oxidation: Formation of 2-amino-5-bromo-4-pyrimidinone.

Reduction: Formation of 2-amino-4-pyrimidinol.

Substitution: Formation of various substituted pyrimidinols depending on the nucleophile used.

Comparación Con Compuestos Similares

- 2-Amino-5-bromo-6-methyl-4-pyrimidinol

- 2-Amino-5-iodopyrimidine

- 2-Amino-5-bromo-4-methylpyridine

- 2-Amino-5-chloropyridine

Comparison: 2-Amino-5-bromo-4-pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, such as 2-Amino-5-bromo-6-methyl-4-pyrimidinol, it exhibits different reactivity towards nucleophiles and oxidizing agents. This uniqueness makes it a valuable compound for targeted research applications.

Actividad Biológica

2-Amino-5-bromo-4-pyrimidinol is a heterocyclic compound with the molecular formula C4H4BrN3O, recognized for its distinct chemical structure and biological properties. This compound features an amino group at the second position, a bromine atom at the fifth position, and a hydroxyl group at the fourth position of the pyrimidine ring. Its biological activity has garnered attention in various fields, including virology, oncology, and medicinal chemistry.

The primary biological activity of 2-Amino-5-bromo-4-pyrimidinol is its ability to induce interferon production, particularly in murine models. Interferons are crucial cytokines involved in the immune response against viral infections. The compound interacts with the interferon system by stimulating high levels of serum interferon, which enhances the host's antiviral defenses .

Target Pathway

- Interferon System : The compound's mechanism primarily involves signaling pathways that lead to interferon synthesis. This includes activation of various transcription factors that promote interferon gene expression.

Biological Activity Overview

The biological activities of 2-Amino-5-bromo-4-pyrimidinol can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antiviral | Induces high levels of interferon, enhancing antiviral immune responses. |

| Antitumor | Demonstrates cytotoxic effects against certain cancer cell lines. |

| Antimicrobial | Exhibits antimicrobial properties against various pathogens. |

Case Studies and Research Findings

- Interferon Induction : A study demonstrated that 2-Amino-5-bromo-4-pyrimidinol significantly increased serum interferon levels in mice, suggesting its potential use as an antiviral agent .

- Cytotoxicity Against Cancer Cells : Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HCT116. In vitro studies indicated that certain derivatives could inhibit cell proliferation effectively .

- Antimicrobial Properties : The compound has been tested for its antimicrobial efficacy. In vitro assays revealed that it possesses activity against a range of microbial species, indicating its potential application in treating infections .

Synthesis and Characterization

The synthesis of 2-Amino-5-bromo-4-pyrimidinol typically involves bromination reactions on 2-amino-4-pyrimidinol under controlled conditions to ensure specificity at the fifth position. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Comparative Analysis

Comparative studies with similar pyrimidine derivatives highlight the unique biological profile of 2-Amino-5-bromo-4-pyrimidinol:

| Compound Name | Interferon Induction | Antitumor Activity | Antimicrobial Activity |

|---|---|---|---|

| 2-Amino-5-bromo-4-pyrimidinol | High | Moderate | Moderate |

| 2-Amino-5-bromo-6-methyl-4-pyrimidinol | Moderate | High | Low |

| 2-Amino-5-chloropyridine | Low | Low | High |

Propiedades

IUPAC Name |

2-amino-5-bromo-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLZQTZTKDRRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333576 | |

| Record name | 2-Amino-5-bromopyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61937-71-1 | |

| Record name | 2-Amino-5-bromopyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.